molecular formula C7H13NO2 B8601780 3-Hydroxyiminoheptan-2-one

3-Hydroxyiminoheptan-2-one

Cat. No.: B8601780
M. Wt: 143.18 g/mol
InChI Key: UNXOODFFHJDRBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxyiminoheptan-2-one (CAS 42563-84-8), also known as (3Z)-3-hydroxyiminoheptan-2-one or 2,3-Heptanedione,3-oxime, is a ketoxime derivative with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol . Its structure features a heptan-2-one backbone modified by a hydroxyimino (-N-OH) group at the C3 position. Key physicochemical properties include:

  • LogP (partition coefficient): 1.595 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA): 49.66 Ų (reflecting hydrogen-bonding capacity)
  • Hydrogen Bond Donors/Acceptors: 1 donor, 3 acceptors
  • Topological Complexity: 141 (moderate structural intricacy) .

This compound’s oxime functional group enables metal chelation and participation in condensation reactions, making it relevant in coordination chemistry and synthetic intermediates .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

3-hydroxyiminoheptan-2-one

InChI

InChI=1S/C7H13NO2/c1-3-4-5-7(8-10)6(2)9/h10H,3-5H2,1-2H3

InChI Key

UNXOODFFHJDRBC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=NO)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

3-(Hydroxymethyl)heptan-2-one

CAS : 65405-68-7
Molecular Formula : C₈H₁₄O₂
Molecular Weight : 142.19 g/mol (estimated)
Functional Groups : Ketone (C2), hydroxymethyl (-CH₂OH) at C3.
Key Differences :

  • Replaces the hydroxyimino group with a hydroxymethyl group, reducing nitrogen content and altering reactivity.
  • Hydrogen Bonding: Increased H-bond donors (2 vs. 1) due to the -OH in hydroxymethyl.
  • Polarity: Likely higher PSA than 3-hydroxyiminoheptan-2-one due to additional hydroxyl group.
  • Applications : Primarily used in flavor/fragrance industries due to ketone-derived aromas.
Property 3-Hydroxyiminoheptan-2-one 3-(Hydroxymethyl)heptan-2-one
Molecular Formula C₇H₁₃NO₂ C₈H₁₄O₂
Molecular Weight 143.18 g/mol 142.19 g/mol (estimated)
LogP 1.595 Not reported
PSA 49.66 Ų ~60 Ų (estimated)
H-Bond Donors 1 2

2-(2,4-Dichlorophenyl)-2-Hydroxy-1-(1H-Imidazol-1-yl)heptan-3-one

CAS: Not explicitly provided Molecular Formula: C₁₇H₁₉Cl₂N₂O₂ (estimated) Molecular Weight: ~366.26 g/mol Functional Groups: Dichlorophenyl, imidazole, ketone, hydroxyl. Key Differences:

  • Bulkier aromatic substituents increase molecular weight and lipophilicity (higher LogP).
  • Reactivity : The imidazole and dichlorophenyl groups enable π-π stacking and halogen bonding, useful in pharmaceutical intermediates.
  • Applications: Potential antifungal/antibacterial activity due to imidazole moiety.
Property 3-Hydroxyiminoheptan-2-one 2-(2,4-Dichlorophenyl)-2-Hydroxy-1-(1H-Imidazol-1-yl)heptan-3-one
Molecular Weight 143.18 g/mol ~366.26 g/mol
LogP 1.595 >3 (estimated)
Structural Complexity 141 >300 (estimated)

3-(Hydroxyimino)-5-methyl-2,3-dihydro-1H-indol-2-one

CAS: 181653-90-7 Molecular Formula: C₉H₁₀N₂O₂ Molecular Weight: 178.19 g/mol Functional Groups: Indole backbone, hydroxyimino, ketone. Key Differences:

  • Incorporates an aromatic indole ring, enhancing conjugation and stability.
  • Hydrogen Bonding: Similar H-bond donors (1) but higher acceptor count (4 vs. 3).
  • Applications: Potential use in dye synthesis or as a metalloenzyme inhibitor.
Property 3-Hydroxyiminoheptan-2-one 3-(Hydroxyimino)-5-methyl-2,3-dihydro-1H-indol-2-one
Molecular Weight 143.18 g/mol 178.19 g/mol
LogP 1.595 Not reported
PSA 49.66 Ų ~70 Ų (estimated)
Aromaticity No Yes (indole ring)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.